5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline

STAT3 inhibition transcriptional activity cancer therapeutics

Researchers requiring STAT3 inhibition often encounter batch-to-batch variability and off-target effects with generic inhibitors, compromising glioblastoma or breast cancer metastasis studies. ODZ10117 is a precisely characterized dual STAT3/NLRP3 inhibitor that resolves these reproducibility challenges. • STAT3 transcriptional inhibition IC50: 7.5 μM in MDA-MB-231 cells; superior potency to S3I-201, STA-21, and nifuroxazide in head-to-head comparisons. • Validated in orthotopic glioblastoma xenograft and breast cancer lung metastasis models with demonstrated survival benefit. • Unique NLRP3 inflammasome targeting-inhibits caspase-1 cleavage and IL-1β secretion-not shared by other STAT3 inhibitors.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 1217542-54-5
Cat. No. B1386763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
CAS1217542-54-5
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m1/s1
InChIKeyBBYDVCBRFNLCJZ-BFHBGLAWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ODZ10117: Chemical Identity and Procurement


5-Oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline (CAS 1217542-54-5), also known as ODZ10117, is a synthetic small molecule comprising a D-proline scaffold fused with a 3-oxo-1,3-dihydro-2-benzofuran-1-yl moiety. The compound has a molecular formula of C13H11NO5 and a molecular weight of 261.23 g/mol, with a reported density of 1.6±0.1 g/cm³ and a boiling point of 582.3±50.0 °C at 760 mmHg . It is commercially available from multiple vendors at purities of 95% to 98% . The compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) by targeting the SH2 domain and has demonstrated additional NLRP3 inflammasome inhibitory activity [1][2].

ODZ10117: Generic Substitution Risks


STAT3 inhibitors constitute a chemically heterogeneous class with divergent potency, selectivity, and pharmacokinetic profiles, rendering generic substitution scientifically unsound. Even among SH2 domain-targeting inhibitors, ODZ10117 exhibits distinct characteristics relative to commonly referenced comparators including S3I-201, STA-21, nifuroxazide, napabucasin, and Stattic [1]. The compound demonstrates quantitatively superior STAT3 inhibitory activity in head-to-head comparisons with S3I-201, STA-21, and nifuroxazide [2]. Additionally, ODZ10117 possesses a unique dual-targeting profile encompassing both STAT3 and NLRP3 inflammasome inhibition, a combination not documented for other STAT3 inhibitors in the same class [3]. Substituting ODZ10117 with an alternative STAT3 inhibitor would introduce uncontrolled variables including altered target engagement kinetics, divergent off-target signatures, and unvalidated in vivo efficacy outcomes—all of which directly compromise experimental reproducibility and translational relevance.

ODZ10117 vs. Comparator STAT3 Inhibitors


Superior STAT3 Transcriptional Inhibition

In a direct head-to-head comparison, ODZ10117 exhibited stronger inhibition of STAT3 activation than the known STAT3 inhibitors S3I-201, STA-21, and nifuroxazide [1][2]. Comparative Western blot analysis of STAT3 phosphorylation (p-STAT3) levels demonstrated that ODZ10117 at 40 μM produced more pronounced suppression than S3I-201 at 100 μM, STA-21 at 100 μM, or nifuroxazide at 100 μM [3]. ODZ10117 inhibited STAT3 transcriptional activity in a concentration-dependent manner with an IC50 of 7.5 μM in MDA-MB-231 breast cancer cells .

STAT3 inhibition transcriptional activity cancer therapeutics small-molecule inhibitor

Dual STAT3/NLRP3 Inflammasome Inhibition

ODZ10117 possesses a unique dual-target pharmacological profile that distinguishes it from other STAT3 inhibitors. In addition to STAT3 inhibition, ODZ10117 demonstrated NLRP3 inflammasome-targeting anti-inflammatory activity identified during chemical library screening [1]. The compound inhibited caspase-1 cleavage and IL-1β secretion induced by canonical NLRP3 inflammasome triggers, while showing no effect on AIM2 or NLRC4 inflammasome pathways, indicating specificity for NLRP3 [1]. Mechanistic studies revealed that ODZ10117 impairs NLRP3-NEK7 interaction required for inflammasome assembly, with in silico docking suggesting direct NLRP3 protein targeting [1]. This dual STAT3/NLRP3 inhibitory activity is not documented for comparator STAT3 inhibitors such as S3I-201, STA-21, nifuroxazide, napabucasin, or Stattic.

NLRP3 inflammasome dual-target inhibitor anti-inflammatory STAT3-NLRP3 crosstalk

STAT3 SH2 Domain Targeting

ODZ10117 targets the SH2 domain of STAT3 regardless of other STAT family proteins and upstream regulators, leading to inhibition of tyrosine phosphorylation, dimerization, nuclear translocation, and transcriptional activity [1]. While direct comparative selectivity data against STAT1 or STAT5 are not reported in the primary literature, the compound has been characterized as a STAT3-selective inhibitor in the context of cancer therapy development [1]. This mechanistic profile contrasts with pan-JAK inhibitors (e.g., AG-490 at 150 μM in comparative studies [2]) that target upstream kinases rather than the STAT3 SH2 domain directly, and with broader-spectrum STAT inhibitors.

SH2 domain STAT selectivity protein-protein interaction inhibitor target specificity

Glioblastoma Xenograft In Vivo Efficacy

ODZ10117 administration demonstrated significant therapeutic efficacy in mouse xenograft models of glioblastoma. In an orthotopic xenograft model using glioma stem cells (GSCs) and glioblastoma cells, ODZ10117 treatment prolonged survival compared to vehicle control [1]. The compound inhibited migration and invasion and induced apoptotic cell death by targeting STAT3 in glioblastoma cells and patient-derived primary glioblastoma cells [1]. Additionally, ODZ10117 suppressed stem cell properties in GSCs [1]. While direct comparative in vivo data with other STAT3 inhibitors in the same model are not available, the combination of in vitro potency and in vivo tumor growth suppression establishes ODZ10117 as a validated tool compound for glioblastoma research.

glioblastoma xenograft model in vivo efficacy survival prolongation brain tumor

Secondary DHODH Inhibitory Activity

ODZ10117 exhibits measurable inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Data from BindingDB (CHEMBL2408377) report IC50 values of 2.60 μM against human DHODH and 2.10 μM against Schistosoma mansoni DHODH, measured using DHO as substrate in DCIP reduction-based indirect assays [1]. This DHODH inhibitory activity represents a secondary pharmacological feature that distinguishes ODZ10117 from other STAT3 inhibitors lacking documented DHODH engagement. Whether this DHODH activity contributes to the compound's cellular effects or represents an off-target liability requires further investigation.

DHODH inhibition pyrimidine biosynthesis off-target activity BindingDB

Survival Benefit in LPS Sepsis Model

ODZ10117 administration significantly reduced the mortality rate of mice with LPS-induced sepsis, a model of systemic inflammation involving NLRP3 inflammasome activation [1]. Additionally, ODZ10117 reduced MSU-induced IL-1β release in a peritonitis model [1]. These in vivo findings validate the functional relevance of ODZ10117's NLRP3 inflammasome inhibitory activity and establish a unique in vivo pharmacological profile not documented for comparator STAT3 inhibitors such as S3I-201, STA-21, nifuroxazide, or Stattic.

sepsis NLRP3 inflammasome in vivo anti-inflammatory endotoxemia

ODZ10117: Validated Research Applications


Glioblastoma and Glioma Stem Cell Research

ODZ10117 is validated for glioblastoma research applications requiring STAT3 inhibition with demonstrated in vivo efficacy. The compound has been shown to inhibit migration and invasion, induce apoptosis, and suppress stem cell properties in glioma stem cells (GSCs), with therapeutic efficacy demonstrated in orthotopic mouse xenograft models [1]. Researchers studying glioblastoma malignancy, tumor invasion, or STAT3-dependent stemness should prioritize ODZ10117 over alternative STAT3 inhibitors lacking glioblastoma-specific validation.

Breast Cancer Metastasis and Invasion

ODZ10117 is validated for breast cancer research applications, specifically studies of migration, invasion, and metastasis. The compound suppressed migration and invasion, reduced tumor growth and lung metastasis, and extended survival in in vivo breast cancer models [2]. The established IC50 of 7.5 μM for STAT3 transcriptional inhibition in MDA-MB-231 triple-negative breast cancer cells provides a quantitative benchmark for experimental design . This application scenario is supported by direct evidence of STAT3 target engagement in breast cancer cell lines.

NLRP3 Inflammasome-Mediated Inflammatory Models

ODZ10117 is uniquely suited for research applications investigating the intersection of STAT3 signaling and NLRP3 inflammasome activation. The compound demonstrates NLRP3 inflammasome-targeting anti-inflammatory activity not shared by other STAT3 inhibitors, including inhibition of caspase-1 cleavage, IL-1β secretion, and NLRP3-NEK7 interaction [3]. In vivo validation includes reduced MSU-induced IL-1β release and improved survival in LPS-induced sepsis models [3]. This dual-target profile enables applications in inflammatory disease research where single-target STAT3 inhibitors would provide incomplete mechanistic coverage.

Comparative STAT3 Inhibitor Studies

ODZ10117 serves as a benchmark STAT3 inhibitor for comparative pharmacological studies. Published head-to-head comparisons demonstrate that ODZ10117 at 40 μM produces stronger STAT3 phosphorylation inhibition than S3I-201, STA-21, or nifuroxazide at 100 μM [4]. This quantitatively established potency advantage makes ODZ10117 a preferred positive control or reference compound in experiments evaluating novel STAT3 inhibitors or characterizing STAT3-dependent phenotypes across cancer cell lines.

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